Mipsagargin

Vue d'ensemble

Description

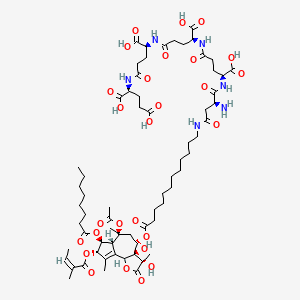

Le Mipsagargin est un promédicament dérivé de la thapsigargin, une lactone sesquiterpénique présente dans la plante méditerranéenne Thapsia garganica. La thapsigargin a été traditionnellement utilisée en médecine populaire pour traiter divers maux. Le this compound est conçu pour cibler et inhiber la pompe calcique ATPase du réticulum sarcoplasmique/endoplasmique (SERCA), essentielle à la viabilité cellulaire. Ce composé s'est révélé prometteur en tant qu'agent anticancéreux en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le Mipsagargin est synthétisé en modifiant la thapsigargin. Le processus implique le remplacement du groupe 8-acyle de la thapsigargin par un groupe 12-aminododécanoyle pour créer le 12-ADT. Cet intermédiaire est ensuite conjugué à un peptide qui est sélectivement clivé par l'antigène membranaire spécifique de la prostate (PSMA) ou d'autres protéases présentes dans le microenvironnement tumoral .

Méthodes de Production Industrielle : La production industrielle du this compound implique la synthèse à grande échelle de la thapsigargin à partir de Thapsia garganica, suivie d'une modification chimique pour produire le 12-ADT. L'étape finale consiste à conjuguer le 12-ADT au peptide de ciblage, en assurant une pureté et un rendement élevés adaptés aux applications cliniques .

Analyse Des Réactions Chimiques

Types de Réactions : Le Mipsagargin subit une hydrolyse lorsqu'il est exposé à des protéases spécifiques telles que le PSMA. Cette hydrolyse libère le dérivé actif de la thapsigargin, qui inhibe ensuite la pompe SERCA .

Réactifs et Conditions Courants :

Hydrolyse : Catalysée par des protéases comme le PSMA, KLK3, KLK2 et la protéase d'activation des fibroblastes (FAP).

Conditions de Réaction : Des conditions physiologiques (pH 7,4, 37°C) sont généralement utilisées pour imiter le microenvironnement tumoral.

Principaux Produits : Le principal produit de l'hydrolyse du this compound est le dérivé actif de la thapsigargin, qui exerce des effets cytotoxiques en inhibant la pompe SERCA .

Applications De Recherche Scientifique

Le Mipsagargin a été largement étudié pour son potentiel en thérapie anticancéreuse. Il a démontré son efficacité dans des essais précliniques et cliniques pour le traitement de divers cancers, notamment le cancer de la prostate, le carcinome hépatocellulaire et le glioblastome . La capacité du composé à cibler sélectivement les cellules cancéreuses tout en épargnant les cellules normales en fait un candidat prometteur pour la thérapie anticancéreuse ciblée .

5. Mécanisme d'Action

Le this compound est un promédicament qui est activé par des protéases telles que le PSMA, qui sont surexprimées dans le microenvironnement tumoral. Lors de l'activation, le this compound libère le dérivé actif de la thapsigargin, qui inhibe la pompe SERCA. Cette inhibition perturbe l'homéostasie du calcium à l'intérieur de la cellule, conduisant à la réponse des protéines non repliées et à l'apoptose subséquente . Les cibles moléculaires impliquées comprennent la pompe SERCA et les voies de signalisation en aval qui régulent la survie cellulaire et l'apoptose .

Composés Similaires :

Unicité du this compound : L'unicité du this compound réside dans sa conception en tant que promédicament qui est activé sélectivement dans le microenvironnement tumoral. Cette activation sélective minimise la toxicité pour les cellules normales et améliore l'index thérapeutique, ce qui en fait une option plus efficace et plus sûre pour le traitement du cancer par rapport à son composé parent, la thapsigargin .

Mécanisme D'action

Mipsagargin is a prodrug that is activated by proteases such as PSMA, which are overexpressed in the tumor microenvironment. Upon activation, this compound releases the active thapsigargin derivative, which inhibits the SERCA pump. This inhibition disrupts calcium homeostasis within the cell, leading to the unfolded protein response and subsequent apoptosis . The molecular targets involved include the SERCA pump and downstream signaling pathways that regulate cell survival and apoptosis .

Comparaison Avec Des Composés Similaires

Uniqueness of this compound: this compound’s uniqueness lies in its design as a prodrug that is selectively activated in the tumor microenvironment. This selective activation minimizes toxicity to normal cells and enhances the therapeutic index, making it a more effective and safer option for cancer treatment compared to its parent compound, thapsigargin .

Propriétés

IUPAC Name |

(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(2S)-4-[[12-[[(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-7-octanoyloxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H100N6O27/c1-8-10-11-17-20-24-51(81)96-55-53-52(37(4)54(55)97-62(91)36(3)9-2)56-66(94,65(7,93)63(92)98-56)44(35-64(53,6)99-38(5)73)95-50(80)23-21-18-15-13-12-14-16-19-22-33-68-48(77)34-39(67)57(82)72-43(61(89)90)27-31-47(76)70-41(59(85)86)25-29-45(74)69-40(58(83)84)26-30-46(75)71-42(60(87)88)28-32-49(78)79/h9,39-44,53-56,93-94H,8,10-35,67H2,1-7H3,(H,68,77)(H,69,74)(H,70,76)(H,71,75)(H,72,82)(H,78,79)(H,83,84)(H,85,86)(H,87,88)(H,89,90)/b36-9-/t39-,40-,41-,42-,43-,44-,53+,54-,55-,56-,64-,65+,66+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYNTAIBQVNPIH-ODMLWHIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)CC(C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)(C(C(=O)O3)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H]1[C@H]2C(=C([C@@H]1OC(=O)/C(=C\C)/C)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)C[C@@H](C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)([C@](C(=O)O3)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H100N6O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245732-48-2 | |

| Record name | Mipsagargin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245732482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mipsagargin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11813 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MIPSAGARGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q032I35QMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)

![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)

![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)

![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)